molecular formula C20H21N3O2S B2388346 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 869345-12-0

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No.: B2388346
CAS No.: 869345-12-0
M. Wt: 367.47
InChI Key: BJXYXKKDKHTVOO-UHFFFAOYSA-N
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Description

2-[1-(2,5-Dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked imidazole moiety and a substituted phenylacetamide group. The compound’s structure comprises:

  • Imidazole core: Substituted at the 1-position with a 2,5-dimethylphenyl group, introducing steric bulk and electron-donating methyl groups.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-7-8-15(2)18(11-14)23-10-9-21-20(23)26-13-19(24)22-16-5-4-6-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYXKKDKHTVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, which can be categorized into three main areas:

Antimicrobial Activity

Imidazole derivatives, similar to this compound, have demonstrated potent antimicrobial properties. Studies have shown that compounds with imidazole rings can effectively inhibit the growth of various bacteria, including Mycobacterium tuberculosis.

  • Key Findings :
    • Minimum inhibitory concentrations (MIC) for related compounds against Mycobacterium tuberculosis were reported as low as 3.125 μg/mL .
    • The presence of a sulfanyl group may enhance the antimicrobial efficacy through mechanisms such as disruption of bacterial cell wall synthesis.

Antifungal Activity

The antifungal potential of imidazole derivatives is well-documented. Modifications in the imidazole structure can lead to enhanced activity against fungal strains.

  • Key Findings :
    • In vitro studies suggest that compounds with hydroxamic acid moieties exhibit increased antifungal activity by chelating essential metal ions necessary for fungal growth .
    • The compound's structural components may interact with fungal enzymes, inhibiting their function and leading to cell death.

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.

  • Mechanism of Action :
    • The hydroxamic acid group can chelate metal ions and inhibit enzymes crucial for cancer cell metabolism.
    • Inhibition of HDACs alters gene expression related to cell cycle regulation and apoptosis, potentially leading to cancer cell death .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms and efficacy:

Study ReferenceCompound StudiedActivityFindings
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesAntimicrobialEffective against Mycobacterium tuberculosis; in vivo studies showed promising results in mice models.
N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-Oxadiazol-2-AminesAnticancerSignificant growth inhibition in various cancer cell lines; demonstrated low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The methoxyphenylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide with analogous compounds:

Compound Core Structure Substituents Functional Differences Reported Applications/Properties
Target Compound : this compound Imidazole-sulfanyl-acetamide - 2,5-Dimethylphenyl (imidazole)
- 3-Methoxyphenyl (acetamide)
High steric bulk from dimethylphenyl; methoxy enhances polarity Inferred: Potential ligand or bioactive molecule
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide - 2,6-Diethylphenyl
- Methoxymethyl
Chlorine increases electrophilicity; methoxymethyl improves soil mobility Herbicide (lipid synthesis inhibition)
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole-sulfanyl-acetamide - 4-Fluorophenyl
- 3-Methylsulfanyl-thiadiazole
Fluorine enhances metabolic stability; thiadiazole introduces π-π stacking potential Inferred: Antimicrobial or agrochemical candidate
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl-pyrazolyl-acetamide - 3,4-Dichlorophenyl
- 1,5-Dimethylpyrazolone
Dichloro substitution increases lipophilicity; pyrazolone enables metal coordination Structural analog to penicillin lateral chain

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance solubility compared to alachlor’s 2,6-diethylphenyl group, which is more hydrophobic .

Steric and Electronic Properties :

  • The 2,5-dimethylphenyl group on the imidazole introduces steric hindrance, which could limit rotational freedom compared to smaller substituents (e.g., alachlor’s methoxymethyl group) .
  • The methoxy group at the phenyl meta position may direct electronic effects differently than para-substituted analogs, influencing intermolecular interactions .

Biological Activity

Overview

The compound 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. It features an imidazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C20H21N3O2S
  • Molecular Weight: 365.46 g/mol
  • CAS Number: 869345-12-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The methoxyphenylacetamide moiety enhances the compound's solubility and bioavailability, facilitating its distribution in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance:

  • Cell Line Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition: It exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substitution Effects: The presence of the methoxy group at the 3-position of the phenyl ring is crucial for enhancing biological activity. Additionally, modifications in the imidazole and sulfanyl groups can significantly affect potency and selectivity against various targets .

Case Studies

  • Anticancer Efficacy:
    • A study involving the compound revealed that it induced apoptosis in cancer cells through mitochondrial pathways. Molecular dynamics simulations showed that it interacts with Bcl-2 proteins primarily via hydrophobic contacts .
  • Antimicrobial Testing:
    • In vitro tests demonstrated that the compound has a minimum inhibitory concentration (MIC) value comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamideStructureModerate anticancer activity
2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)propionamideStructureLower antibacterial efficacy

Q & A

Basic Research Questions

Q. What are the key synthetic steps for synthesizing 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, and what challenges arise during synthesis?

  • Synthesis Steps :

Imidazole Core Formation : Cyclization of aldehydes, amines, and nitriles under acidic/basic conditions .

Dimethylphenyl Substitution : Electrophilic aromatic substitution introduces the 2,5-dimethylphenyl group onto the imidazole ring .

Sulfanyl Linkage Attachment : Nucleophilic substitution to add the thiol group .

Acetamide Coupling : Reaction of the sulfanyl-imidazole intermediate with 3-methoxyphenyl acetamide precursors under mild basic conditions (e.g., triethylamine in dichloromethane) .

  • Challenges :

  • Moderate yields due to multi-step pathways and competing side reactions .
  • Purification requires chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., imidazole proton signals at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₀H₂₂N₃O₂S) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H⋯O bonds) .

Q. What preliminary biological activities have been reported for this compound?

  • In Vitro Screening :

  • Anticancer : IC₅₀ values of 10–50 µM against select cancer cell lines (e.g., MCF-7, HeLa) .
  • Anti-inflammatory : Inhibition of COX-2 at ~5–20 µM .
  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC: 15–40 µM) .
    • Validation : Requires replication under standardized assays (e.g., MTT for cytotoxicity, ELISA for COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Methodological Adjustments :

  • Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
  • Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) to confirm activity .
    • SAR Studies : Systematically modify substituents (e.g., methoxy position, dimethylphenyl groups) to isolate pharmacophores .

Q. What in silico strategies can predict target interactions and guide experimental design?

  • Molecular Docking : Prioritize targets (e.g., kinases, GPCRs) by simulating binding to the imidazole-thioacetamide scaffold .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., interactions with hydrophobic pockets or catalytic residues) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity risks early in development .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and efficacy?

  • Animal Models :

  • Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution in rodents via LC-MS/MS .
  • Efficacy : Test in disease models (e.g., xenografts for anticancer activity, carrageenan-induced inflammation for anti-inflammatory effects) .
    • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites and assess metabolic pathways .

Q. What strategies optimize the compound’s selectivity to reduce off-target effects?

  • Functional Group Masking : Introduce prodrug moieties (e.g., ester-protected methoxy groups) to limit non-specific interactions .
  • Isotopic Labeling : Track compound distribution using ¹⁴C or ³H isotopes in autoradiography studies .
  • Kinome Screening : Profile selectivity across kinase panels to identify off-target inhibition .

Future Research Directions

  • Structure-Activity Relationship (SAR) : Explore substituent effects on the imidazole and methoxyphenyl rings .
  • Toxicology : Assess hepatotoxicity and genotoxicity in primary human cell lines .
  • Environmental Fate : Study biodegradation pathways and ecotoxicological impacts using OECD guidelines .

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